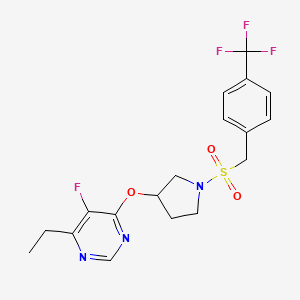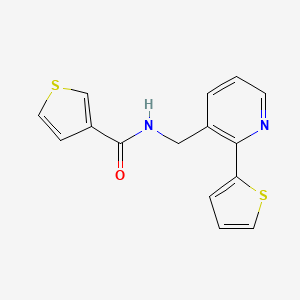
2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a chemical entity that features an imidazole ring, a key structural motif found in many pharmacologically active molecules. The presence of both bromo- and fluoro-substituents on the phenyl rings suggests potential for interaction with various biological targets, while the thioacetamide moiety could be involved in drug metabolism or protein binding.
Synthesis Analysis
The synthesis of related imidazole-containing compounds has been reported, where 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives are reacted with 2-chloro-N-(thiazol-2-yl) acetamide compounds to yield new drug precursors . Although the specific synthesis of 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is not detailed, similar synthetic strategies could be employed, such as activating the imidazole ring and facilitating the formation of amide bonds despite the presence of unmasked imidazole functions . The use of N,N'-dicyclohexylcarbodiimide-activated and N-hydroxybenzotriazole-moderated coupling procedures has been shown to be effective in such cases .
Molecular Structure Analysis
The molecular structure of imidazole-based acetamide derivatives is typically confirmed using techniques such as 1H NMR, FTIR, MS, and elemental analysis . These methods provide detailed information about the molecular framework, functional groups, and the overall molecular conformation. The presence of substituents on the imidazole ring, such as bromo- and fluoro-groups, would influence the electronic distribution and potentially the molecular geometry of the compound.
Chemical Reactions Analysis
Imidazole-containing compounds are known to undergo protonation, which is a critical aspect of their chemical reactivity. The pKa values of similar acetamide derivatives indicate that the first protonation occurs on the nitrogen of the imidazole ring, while the second protonation occurs on the nitrogen of the benzothiazole ring . These protonation events are significant as they can affect the compound's interaction with biological molecules and its solubility and stability under physiological conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole-based compounds, such as the ones described, are influenced by their pKa values, which have been found to range between 5.91 and 8.34 for the first protonation and between 3.02 and 4.72 for the second protonation . These values suggest that the compounds have acidic characteristics and are likely to exist in a protonated form under acidic conditions. The presence of halogen substituents could also affect properties such as lipophilicity, boiling point, and melting point, which are important for the pharmacokinetic profile of potential drug candidates.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
- Novel derivatives of this compound, including 1-(2-{2-[2-(4-fluorophenyl)-4-methylthiazol-5-yl]-1H-benzo[d]imidazol-1-yl}acetyl)-4-phenylthiosemicarbazide, demonstrated moderate antibacterial activity against both gram-positive and gram-negative bacterial strains (Darekar et al., 2020).
- Compounds with similar structures have shown promising antimicrobial activities, as evidenced by the synthesis of 2-alkylsulfanyl-4-(4-fluorophenyl)imidazoles and their inhibition of p38 MAP kinase and TNF-alpha release, indicating potential applications in antimicrobial research (Koch et al., 2008).
Cancer Research
- Certain derivatives, like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, have been synthesized and showed anticancer activity, particularly against A549 human lung adenocarcinoma cells (Evren et al., 2019).
- Other related compounds were synthesized for anticonvulsant evaluation, which could be a starting point for further research into the potential applications of 2-((5-(4-Bromophenyl)-1-(4-Fluorophenyl)-1H-Imidazol-2-yl)thio)-N-Methylacetamide in neurological disorders or cancer treatment (Çalış et al., 2011).
Molecular Imaging
- Analogous compounds have been used in molecular imaging, such as the radiosynthesis of [(11)C]AZD8931 for imaging EGFR, HER2, and HER3 signaling, hinting at possible uses of this compound in diagnostic imaging or as a research tool (Wang et al., 2014).
Antimicrobial and Anticancer Screening
- The synthesis and antimicrobial evaluation of 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety revealed significant activity, offering another avenue for the application of this compound in antimicrobial and possibly anticancer research (Güzeldemirci & Küçükbasmacı, 2010).
Design and Synthesis for Targeting Specific Enzymes
- Derivatives like 2-((5-acetyl-1-(phenyl)-4-methyl-1H-imidazol-2-yl)thio)-N-(4-((benzyl)oxy)phenyl) acetamide have been designed and synthesized, showing appreciable antibacterial activity, which could be relevant for further exploration of the parent compound (Daraji et al., 2021).
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3OS/c1-21-17(24)11-25-18-22-10-16(12-2-4-13(19)5-3-12)23(18)15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUSEBCCPXXBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B3008534.png)

![Octahydrofuro[3,4-c]pyridine](/img/structure/B3008536.png)



![Methyl (3R,6R)-2,2-difluoro-5-azaspiro[2.3]hexane-6-carboxylate;hydrochloride](/img/structure/B3008546.png)

![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3008548.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B3008549.png)
![[2-(3-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3008550.png)
![2,10-dimethyl-3-(1-phenylethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3008551.png)
![N-benzyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3008552.png)